molecular formula C₃₄H₂₈O₉ B1140261 1,2,3,4-Tetra-O-benzoyl-L-fucopyranose CAS No. 140223-15-0

1,2,3,4-Tetra-O-benzoyl-L-fucopyranose

Cat. No. B1140261
M. Wt: 580.58
InChI Key:
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Description

Synthesis Analysis

The synthesis of derivatives similar to 1,2,3,4-Tetra-O-benzoyl-L-fucopyranose involves strategies that aim at selective benzoylation. For instance, the synthesis of 2,3,4,6-tetra-O-benzyl-1-O-(N-benzyloxycarbonyldipeptidyl)-D-glucopyranoses illustrates the complexity and specificity required in the functionalization of sugar molecules for various applications, demonstrating the manipulability of sugar backbones for targeted chemical modifications (Keglević & Valenteković, 1974).

Molecular Structure Analysis

The molecular structure of O-benzoylated saccharides, including derivatives closely related to 1,2,3,4-Tetra-O-benzoyl-L-fucopyranose, has been elucidated using crystallography. Studies reveal that O-benzoylation impacts bond lengths, bond angles, and torsion angles minimally for exo- and endocyclic C-C and endocyclic C-O bonds, while exocyclic C-O bonds involved in O-benzoylation are lengthened. This finding underscores the structural integrity of the saccharide core despite extensive functionalization (Turney et al., 2019).

Chemical Reactions and Properties

The introduction of benzoyl groups at strategic positions on the sugar molecule can influence the stereochemical outcome of glycosylation reactions. For example, the presence of a benzoyl group at O-3 has a pronounced effect on the efficiency of α-fucosylation, highlighting the role of protective groups in directing the stereochemistry of glycosidic bond formation (Gerbst et al., 2001).

Scientific Research Applications

Preparation of L-Iduronic Acid and α-L-Iduronidation

  • Scientific Field : Organic Chemistry
  • Application Summary : Methyl 1,2,3,4-tetra-O-acetyl-α-L-iduronate, which can be prepared from 1,2,3,4-Tetra-O-benzoyl-L-fucopyranose, is used as a glycosyl donor for L-iduronidation .
  • Methods of Application : The preparation involves Ferrier’s photobromination and subsequent radical reduction with tris(trimethylsilyl)silane . The obtained methyl 1,2,3,4-tetra-O-acetyl-α-L-iduronate is then used for the L-iduronidation when bis(trifluoromethanesulfonic)imide is employed as the activator .
  • Results : The reaction afforded the α-isomer as the major product, the configuration of which is the same as that of the L-iduronic acid unit in heparin and heparan sulfate .

Deacylation of Glucose, Galactose, and Mannose Pentaacetates

  • Scientific Field : Organic Chemistry
  • Application Summary : 1,2,3,4-Tetra-O-benzoyl-L-fucopyranose is used in the deacylation of glucose, galactose, and mannose pentaacetates, as well as the dealkylation of 2,3,4,6-tetra-O-acetyl and 2,3,4,6-tetra-O-(3-bromo)benzoyl methyl α-D-glucopyranosides .
  • Methods of Application : The deacylation process involves the formation of an oxonium intermediate, and the attack of a water molecule on the oxonium intermediate either from the bottom or top side .
  • Results : The deacylation leads to the formation of the corresponding 2,3,4,6-tetra-O-acetyl α- or β-glucopyranose, respectively .

Intermediate for Voglibose/Dapagliflozin

  • Scientific Field : Pharmaceutical Chemistry
  • Application Summary : 1,2,3,4-Tetra-O-benzoyl-L-fucopyranose is used as an intermediate in the synthesis of Voglibose and Dapagliflozin .
  • Methods of Application : The specific methods of application in the synthesis of Voglibose and Dapagliflozin are not provided in the source .
  • Results : The results or outcomes obtained from this application are not provided in the source .

Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses

  • Scientific Field : Organic Chemistry
  • Application Summary : 1,2,3,4-Tetra-O-benzoyl-L-fucopyranose is used in the preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses .
  • Methods of Application : The preparation involves the deacylation of glucose, galactose, and mannose pentaacetates, as well as the dealkylation of 2,3,4,6-tetra-O-acetyl and 2,3,4,6-tetra-O-(3-bromo)benzoyl methyl α-D-glucopyranosides .
  • Results : The deacylation leads to the formation of the corresponding 2,3,4,6-tetra-O-acetyl α- or β-glucopyranose, respectively .

Synthesis and Modification of Thioglycosides

  • Scientific Field : Organic Chemistry
  • Application Summary : 1,2,3,4-Tetra-O-benzoyl-L-fucopyranose is used in the synthesis and modification of thioglycosides .
  • Methods of Application : The specific methods of application in the synthesis and modification of thioglycosides are not provided in the source .

Fluorescent Imaging of Fucosylated Glycans in Vivo

  • Scientific Field : Biochemistry
  • Application Summary : 1,2,3,4-Tetra-O-acetyl-L-fucopyranose is used in glycoproteomic probes for fluorescent imaging of fucosylated glycans in vivo .
  • Methods of Application : The specific methods of application in fluorescent imaging of fucosylated glycans in vivo are not provided in the source .
  • Results : The results or outcomes obtained from this application are not provided in the source .

Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses

  • Scientific Field : Organic Chemistry
  • Application Summary : 1,2,3,4-Tetra-O-benzoyl-L-fucopyranose is used in the preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses .
  • Methods of Application : The preparation involves the deacylation of glucose, galactose, and mannose pentaacetates, as well as the dealkylation of 2,3,4,6-tetra-O-acetyl and 2,3,4,6-tetra-O-(3-bromo)benzoyl methyl α-D-glucopyranosides .
  • Results : The deacylation leads to the formation of the corresponding 2,3,4,6-tetra-O-acetyl α- or β-glucopyranose, respectively .

Synthesis and Modification of Thioglycosides

  • Scientific Field : Organic Chemistry
  • Application Summary : 1,2,3,4-Tetra-O-benzoyl-L-fucopyranose is used in the synthesis and modification of thioglycosides .
  • Methods of Application : The specific methods of application in the synthesis and modification of thioglycosides are not provided in the source .

Fluorescent Imaging of Fucosylated Glycans in Vivo

  • Scientific Field : Biochemistry
  • Application Summary : 1,2,3,4-Tetra-O-acetyl-L-fucopyranose is used in glycoproteomic probes for fluorescent imaging of fucosylated glycans in vivo .
  • Methods of Application : The specific methods of application in fluorescent imaging of fucosylated glycans in vivo are not provided in the source .
  • Results : The results or outcomes obtained from this application are not provided in the source .

Safety And Hazards

Currently, there is no specific information available about the safety and hazards of 1,2,3,4-Tetra-O-benzoyl-L-fucopyranose.


properties

IUPAC Name

[(2S,3R,4R,5S)-4,5,6-tribenzoyloxy-2-methyloxan-3-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H28O9/c1-22-27(40-30(35)23-14-6-2-7-15-23)28(41-31(36)24-16-8-3-9-17-24)29(42-32(37)25-18-10-4-11-19-25)34(39-22)43-33(38)26-20-12-5-13-21-26/h2-22,27-29,34H,1H3/t22-,27+,28+,29-,34?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLJCRSFLYYQNAK-IMLHYIKCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H](C(O1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H28O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

580.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4-Tetra-O-benzoyl-L-fucopyranose

Citations

For This Compound
3
Citations
K Adelhorst, GM Whitesides - Carbohydrate research, 1993 - Elsevier
A practical 15-mmol large-scale synthesis of β-l-fucopyranosyl dicyclohexylammonium phosphate from l-fucose in 63% overall yield was developed. The synthesis took advantage of a …
Number of citations: 48 www.sciencedirect.com
Y Ichikawa, MM Sim, CH Wong - The Journal of Organic …, 1992 - ACS Publications
Unlike other sugar nucleotides, the enzymatic preparation3 4" 5 of GDP-fucose has not been established on a large scale, and as such, several groups6" 8 have reported the chemical …
Number of citations: 75 pubs.acs.org
L Medve, S Achilli, S Serna, F Zuccotto… - … A European Journal, 2018 - Wiley Online Library
A library of mannose‐ and fucose‐based glycomimetics was synthesized and screened in a microarray format against a set of C‐type lectin receptors (CLRs) that included DC‐SIGN, DC…

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